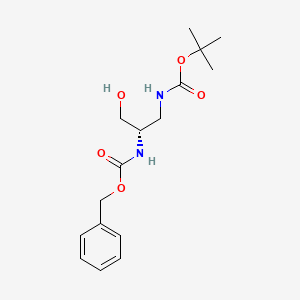

Z-L-Dap(boc)-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has potent affinity to receptors of cell adhesion activating proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Dap(boc)-OL involves coupling Z-L-Dap(boc)-OH (Z, benzyloxycarbonyl; boc, t-butyloxycarbonyl) with ferrocenyl amine using N-ethyl-N’-(3-dimethylamino-propyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents . The reaction conditions typically involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Z-L-Dap(boc)-OL participates in redox reactions due to its hydroxyl and protected amine functionalities:

-

Oxidation : The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions .

-

Reduction : The Boc-protected amine remains stable under mild reduction conditions (e.g., NaBH₄), but stronger reductants like LiAlH₄ may cleave the carbamate group .

Nucleophilic Substitution and Coupling Reactions

The compound serves as a precursor in peptide coupling:

Key Reactions:

-

EDC/HOBt-Mediated Coupling : this compound reacts with carboxylic acids to form amides, critical for peptide elongation .

-

Thiol-Maleimide Click Chemistry : The maleimide derivative undergoes rapid conjugation with thiols, forming stable linkages for bioconjugates .

Ring-Opening and Cyclization

In the presence of Lewis acids (e.g., La(OTf)₃), this compound participates in photoredox-driven cyclization:

-

Photochemical Cyclization : Under blue LED light with Ru(bpy)₃²⁺, the compound forms bicyclic structures via ketyl radical intermediates .

-

Grubbs’ Metathesis : Olefin-containing derivatives undergo ring-closing metathesis to generate macrocycles, used in natural product synthesis .

Enzymatic and Biological Modifications

While primarily a synthetic intermediate, this compound derivatives interact with biological systems:

-

CAP Receptor Binding : N-hydroxybenzamidine derivatives show affinity for cell adhesion-activating proteins, suggesting therapeutic potential.

-

Stability in Aqueous Media : The Boc group enhances stability against proteases, making it suitable for drug delivery systems .

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Boc-Dap(Z)-OH | Carboxylic acid terminus | Higher solubility in polar solvents |

| Mal-L-Dap(Boc)-OH | Maleimide group | Faster thiol conjugation kinetics |

| Fc-CO-[L-Dap(boc)]ₙ-NH-Fc | Ferrocene backbone | Enhanced electrochemical activity |

Aplicaciones Científicas De Investigación

Chemical Applications

Z-L-Dap(boc)-OL is primarily utilized in organic synthesis and peptide chemistry. Its structural features allow it to act as a precursor for more complex molecules. The compound can be used to synthesize:

- Peptides : It serves as a building block in the synthesis of peptides due to its ability to form stable peptide bonds.

- Conjugates : Following the removal of the Boc protecting group, this compound can be conjugated with thiol groups, facilitating the formation of stable conjugates essential in drug development, particularly in antibody-drug conjugates (ADCs) .

Biological Applications

In biological research, this compound is employed to investigate cell adhesion mechanisms and protein interactions. Its applications include:

- Cell Adhesion Studies : The compound interacts with receptors involved in cell adhesion, influencing processes such as cell migration and differentiation. This interaction is crucial for understanding cellular responses in various physiological and pathological contexts .

- Protein Interaction Analysis : By modifying proteins with this compound derivatives, researchers can explore protein-protein interactions and their implications in cellular signaling pathways.

Industrial Applications

This compound also finds utility in the production of specialty chemicals and materials. Its role includes:

- Synthesis of Specialty Chemicals : The compound is used as an intermediate in the synthesis of various specialty chemicals that are vital for different industrial applications.

- Material Science : Its properties may be leveraged to develop new materials with specific functionalities.

Case Studies

- Antibody-Drug Conjugates :

-

Cell Migration Studies :

- Research utilizing this compound derivatives showed significant alterations in cell migration patterns when applied to cancer cell lines. The findings suggested that manipulating cell adhesion through this compound could provide insights into cancer metastasis .

Mecanismo De Acción

The mechanism of action of Z-L-Dap(boc)-OL involves its interaction with specific receptors on cell surfaces. The compound binds to these receptors, activating signaling pathways that regulate cell adhesion and communication. The molecular targets include cell adhesion proteins and enzymes involved in signal transduction .

Comparación Con Compuestos Similares

Fc-CO-(Aib)n-NH-Fc: A series of peptides with similar structural features.

Fc-CO-(ΔAla)n-NH-Fc: Another series of peptides with comparable properties.

Fc-CO-[L-Dap(boc)]n-NH-Fc: A closely related compound with similar applications.

Uniqueness: Z-L-Dap(boc)-OL is unique due to its specific structural features that confer high affinity to cell adhesion receptors. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

Z-L-Dap(boc)-OL, scientifically known as Nα-Boc-Nβ-Z-L-2,3-diaminopropanol, is a compound widely utilized in peptide synthesis due to its unique structural features and biological activity. This article explores its biological properties, applications in drug development, and relevant research findings.

Structural Overview

This compound consists of a propanol backbone with two protected amine groups and a hydroxyl group. The protecting groups—benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc)—enhance the compound's stability and allow for selective reactions during peptide synthesis. These modifications are crucial for maintaining the integrity of the amino groups during chemical processes.

Applications in Peptide Synthesis

The primary application of this compound lies in its role as a building block for peptides. It facilitates the incorporation of the L-diaminopropionic acid (Dap) unit into peptides while preventing unwanted side reactions. The compound's protective groups ensure that peptide bonds are formed selectively, which is essential for developing biologically active peptides.

Key Reactions Involving this compound

- Peptide Bond Formation : The compound allows for the formation of amide bonds between amino acids, resulting in high yields of desired peptide products.

- Drug Development : this compound is explored for creating peptide-based therapeutics, particularly those requiring precise structural configurations.

Biological Activity

This compound has been investigated for its potential biological activities, particularly in relation to cell adhesion and migration. One notable study highlighted its role in synthesizing N-hydroxybenzamidine derivatives that exhibit affinity towards cell adhesion activating protein (CAP) receptors. These derivatives are being explored for their involvement in various biological processes.

Case Study: N-Hydroxybenzamidine Derivatives

- Objective : To evaluate the affinity of synthesized derivatives towards CAP receptors.

- Findings : The derivatives demonstrated significant potential in modulating cell adhesion and migration, indicating that this compound can lead to biologically active compounds with therapeutic implications.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid | Similar protective groups (Boc and Z) | Extensively used in peptide synthesis |

| Nα-Maleimido-Nβ-Boc-L-2,3-diaminopropionic acid | Contains maleimide functionality | Useful for conjugation with thiol groups |

| Cbz-Boc-Dap | Contains a benzyloxycarbonyl group | Often used as an intermediate in organic synthesis |

| Boc-D-Dap(Z)-OH | D-enantiomer variant | Displays different biological activity compared to L-enantiomer |

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.